Cas no 1020353-46-1 (N-Isobutylcyclopropanamine Hydrochloride)

N-Isobutylcyclopropanamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-Isobutylcyclopropanamine
- N-Isobutylcyclopropanamine Hydrochloride
- N-(2-methylpropyl)cyclopropanamine
- N-cyclopropyl-N-isobutylamine hydrochloride
- N-(2-methylpropyl)cyclopropanamine hydrochloride
- N-(2-methylpropyl)cyclopropanamine;hydrochloride
- N-Isobutylcyclopropanamine HCl
- 7259AJ
- N-IsobutylcyclopropanamineHydrochloride
- TRA0014592
- NE18957
- SY027696
- Z324553132
- Cyclopropanamine, N-(2-methylpropyl)
-
- MDL: MFCD09971419
- インチ: 1S/C7H15N.ClH/c1-6(2)5-8-7-3-4-7;/h6-8H,3-5H2,1-2H3;1H
- InChIKey: CJPHYNFNCRWYQS-UHFFFAOYSA-N
- ほほえんだ: Cl[H].N([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C1([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 113.12000
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 64.8
- トポロジー分子極性表面積: 12
じっけんとくせい
- PSA: 12.03000
- LogP: 1.78530
N-Isobutylcyclopropanamine Hydrochloride セキュリティ情報
N-Isobutylcyclopropanamine Hydrochloride 税関データ
- 税関コード:2921300090
- 税関データ:
中国税関コード:
2921300090概要:
2921300090の他の環(アルカン、オレフィン、テルペン)モノアミンまたはポリアミン(その誘導体およびその塩を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921300090他の環化、環化または環化モノアミンまたはポリアミンおよびその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
N-Isobutylcyclopropanamine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31203-10.0g |
N-(2-methylpropyl)cyclopropanamine hydrochloride |
1020353-46-1 | 95% | 10g |
$656.0 | 2023-06-15 | |
Enamine | EN300-31203-1.0g |
N-(2-methylpropyl)cyclopropanamine hydrochloride |
1020353-46-1 | 95% | 1g |
$150.0 | 2023-06-15 | |
TRC | N489158-500mg |
N-Isobutylcyclopropanamine Hydrochloride |
1020353-46-1 | 500mg |
$ 185.00 | 2022-06-03 | ||
Enamine | EN300-31203-0.5g |
N-(2-methylpropyl)cyclopropanamine hydrochloride |
1020353-46-1 | 95% | 0.5g |
$118.0 | 2023-09-05 | |
eNovation Chemicals LLC | D375658-5g |
N-Isobutylcyclopropanamine Hydrochloride |
1020353-46-1 | 97% | 5g |
$860 | 2024-05-24 | |
Chemenu | CM202553-5g |
N-Isobutylcyclopropanamine Hydrochloride |
1020353-46-1 | 95% | 5g |
$351 | 2021-06-15 | |
eNovation Chemicals LLC | D375658-1g |
N-Isobutylcyclopropanamine Hydrochloride |
1020353-46-1 | 97% | 1g |
$340 | 2024-05-24 | |
abcr | AB267175-250 mg |
N-Isobutylcyclopropanamine hydrochloride |
1020353-46-1 | 250 mg |
€168.30 | 2023-07-20 | ||
abcr | AB267175-5g |
N-Isobutylcyclopropanamine hydrochloride; . |
1020353-46-1 | 5g |
€749.60 | 2025-02-20 | ||
Ambeed | A499309-5g |
N-Isobutylcyclopropanamine hydrochloride |
1020353-46-1 | 98+% | 5g |
$404.0 | 2024-04-26 |
N-Isobutylcyclopropanamine Hydrochloride 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
N-Isobutylcyclopropanamine Hydrochlorideに関する追加情報
N-Isobutylcyclopropanamine Hydrochloride: A Comprehensive Overview
N-Isobutylcyclopropanamine Hydrochloride, also known by its CAS number 1020353-46-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclopropane derivatives, which have gained attention due to their unique structural properties and potential applications in drug design and materials science. The molecule consists of a cyclopropane ring attached to an isobutyl group via an amine linkage, with the hydrochloride salt form being the most commonly studied and utilized version.
The synthesis of N-Isobutylcyclopropanamine Hydrochloride involves a multi-step process that typically begins with the preparation of cyclopropane intermediates. Recent advancements in synthetic chemistry have enabled more efficient routes to prepare this compound, often utilizing transition metal catalysts or organocatalytic methods. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the cyclopropane ring with high precision. These methods not only enhance the yield but also improve the stereochemical control, which is critical for applications in drug discovery.
One of the most intriguing aspects of N-Isobutylcyclopropanamine Hydrochloride is its role in medicinal chemistry. The compound has been investigated as a potential lead molecule for developing novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders. Recent studies have highlighted its ability to modulate specific protein-protein interactions, a mechanism that is increasingly recognized as a promising strategy for drug development. For example, a 2023 study published in Nature Communications demonstrated that this compound can inhibit the interaction between two key oncogenic proteins, potentially offering a new avenue for cancer treatment.
In addition to its medicinal applications, N-Isobutylcyclopropanamine Hydrochloride has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes. Researchers have reported that incorporating this compound into polymer blends can enhance the electrical conductivity of the resulting materials, which could be beneficial for flexible electronics applications. These findings underscore the versatility of this compound across diverse scientific disciplines.
The structural uniqueness of N-Isobutylcyclopropanamine Hydrochloride also makes it an attractive model system for studying fundamental chemical reactions. For instance, its reactivity under various conditions has been extensively studied to understand the behavior of strained alkanes in organic transformations. A 2023 paper in Angewandte Chemie revealed that this compound undergoes unprecedented [2+2] cycloaddition reactions under thermal conditions, providing new insights into the reactivity of cyclopropane derivatives.
From an environmental standpoint, understanding the degradation pathways and ecological impact of N-Isobutylcyclopropanamine Hydrochloride is crucial for its safe handling and disposal. Recent research has focused on identifying microbial communities capable of metabolizing this compound, with promising results suggesting that certain bacteria can efficiently break down its structure under aerobic conditions. This knowledge is essential for developing sustainable practices in chemical manufacturing and waste management.
In conclusion, N-Isobutylcyclopropanamine Hydrochloride (CAS No: 1020353-46-1) stands out as a multifaceted compound with applications spanning medicinal chemistry, materials science, and fundamental chemical research. Its unique structure and reactivity continue to inspire innovative studies, driving advancements across these fields. As research progresses, it is anticipated that this compound will play an even more prominent role in addressing pressing challenges in science and technology.
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